H-beta-HoLys-OH.2HCl
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Overview
Description
H-beta-HoLys-OH.2HCl, also known as (3S)-3,7-diaminoheptanoic acid dihydrochloride, is a synthetic compound with the molecular formula C7H18Cl2N2O2 and a molecular weight of 233.14 g/mol . This compound is a derivative of lysine, an essential amino acid, and is often used in biochemical research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-HoLys-OH.2HCl typically involves the reaction of lysine derivatives with appropriate reagents to introduce the beta-amino group. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
H-beta-HoLys-OH.2HCl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
H-beta-HoLys-OH.2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of H-beta-HoLys-OH.2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to H-beta-HoLys-OH.2HCl include:
- L-beta-Homolysine dihydrochloride
- L-β-Homo-Lys-OH.2HCl
- (3S)-3,7-diaminoheptanoic acid dihydrochloride .
Uniqueness
This compound is unique due to its specific beta-amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H17ClN2O2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
3,7-diaminoheptanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c8-4-2-1-3-6(9)5-7(10)11;/h6H,1-5,8-9H2,(H,10,11);1H |
InChI Key |
DEUJYMGCFOTWFK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
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